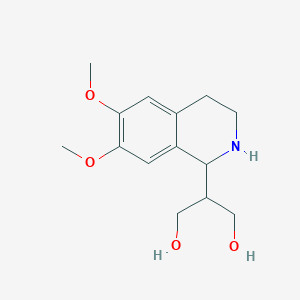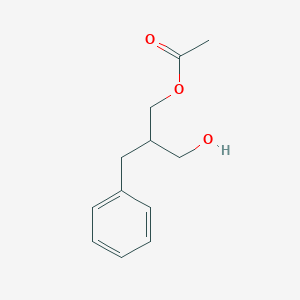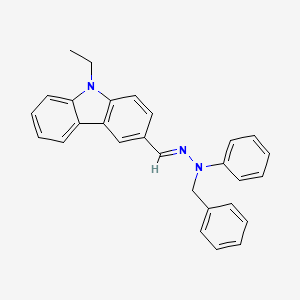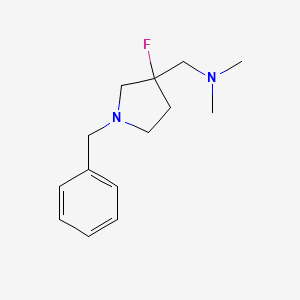
1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine is a chemical compound with the molecular formula C14H21FN2 and a molecular weight of 236.33 g/mol. This compound is characterized by the presence of a fluorine atom on the pyrrolidine ring, which is further substituted with a benzyl group and a dimethylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-benzyl-3-fluoropyrrolidine.
Reaction with Dimethylamine: The 1-benzyl-3-fluoropyrrolidine is then reacted with dimethylamine under controlled conditions to yield the final product.
The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups.
科学研究应用
1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolidinone: A lactam derivative of pyrrolidine.
Indole Derivatives: Compounds containing an indole ring, which can exhibit similar biological activities.
Uniqueness
1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
属性
分子式 |
C14H21FN2 |
|---|---|
分子量 |
236.33 g/mol |
IUPAC 名称 |
1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C14H21FN2/c1-16(2)11-14(15)8-9-17(12-14)10-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 |
InChI 键 |
XSUCJUFRUZLKAZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1(CCN(C1)CC2=CC=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


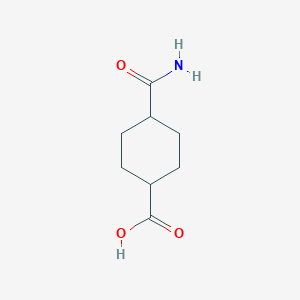

![1-[(Cyclohexylamino)methyl]cyclohexan-1-ol](/img/structure/B1367562.png)
![2-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1367563.png)
![3-[(4-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1367566.png)
![(3S,8AR)-3-[(1S)-1-methylpropyl]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1367573.png)
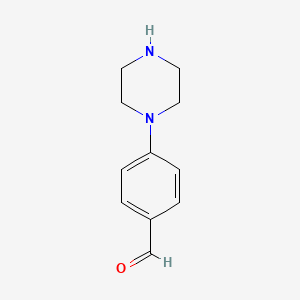
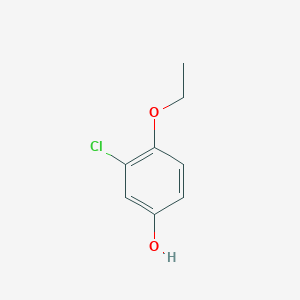
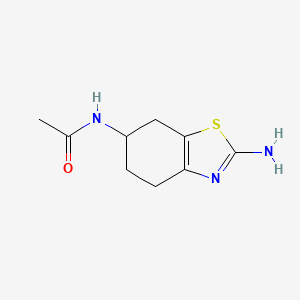
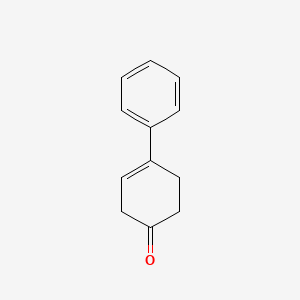
![3-([Methyl(phenyl)amino]methyl)aniline](/img/structure/B1367583.png)
